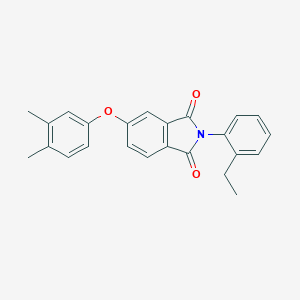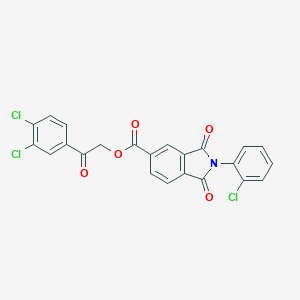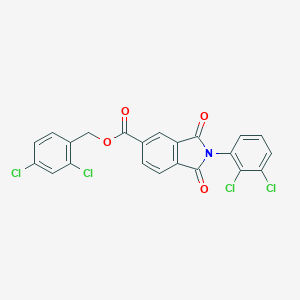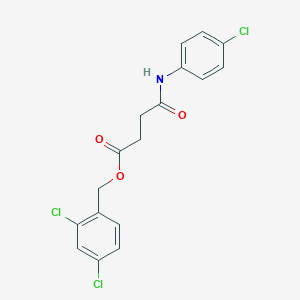![molecular formula C30H18Cl2O8S B339111 BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE](/img/structure/B339111.png)
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is a complex organic compound with a molecular formula of C30H18Cl2O8S and a molecular weight of 609.4 g/mol. This compound is characterized by its unique structure, which includes two chlorophenyl groups, two oxoethyl groups, and a dibenzo[b,d]thiophene core with dicarboxylate and dioxide functionalities. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,d]thiophene core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,d]thiophene structure.
Introduction of the dicarboxylate groups: Carboxylation reactions are used to introduce the dicarboxylate functionalities at the 3 and 7 positions of the dibenzo[b,d]thiophene core.
Attachment of the oxoethyl groups: The oxoethyl groups are introduced through esterification reactions with appropriate oxoethyl precursors.
Chlorination: The final step involves the chlorination of the phenyl rings to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Esterification and Hydrolysis: The ester groups can undergo esterification and hydrolysis reactions under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl groups and oxoethyl functionalities allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE can be compared with other similar compounds, such as:
Dibenzo[b,d]thiophene-3,7-dicarboxylate: Lacks the chlorophenyl and oxoethyl groups, resulting in different chemical properties and reactivity.
Bis[2-(2-bromophenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide:
Bis[2-(2-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide: Contains methyl groups instead of chlorine, affecting its chemical behavior and applications.
Eigenschaften
Molekularformel |
C30H18Cl2O8S |
|---|---|
Molekulargewicht |
609.4 g/mol |
IUPAC-Name |
bis[2-(2-chlorophenyl)-2-oxoethyl] 5,5-dioxodibenzothiophene-3,7-dicarboxylate |
InChI |
InChI=1S/C30H18Cl2O8S/c31-23-7-3-1-5-21(23)25(33)15-39-29(35)17-9-11-19-20-12-10-18(14-28(20)41(37,38)27(19)13-17)30(36)40-16-26(34)22-6-2-4-8-24(22)32/h1-14H,15-16H2 |
InChI-Schlüssel |
HJQYIEOWAYDFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-2-oxoethyl ({[(4-bromobenzoyl)amino]acetyl}amino)acetate](/img/structure/B339028.png)
![2-(4-Methylphenyl)-2-oxoethyl ({[(4-bromobenzoyl)amino]acetyl}amino)acetate](/img/structure/B339029.png)

![2-(3,4-Dichlorophenyl)-2-oxoethyl ({[(4-methylbenzoyl)amino]acetyl}amino)acetate](/img/structure/B339032.png)

![5-(3,4-dimethylphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B339037.png)




![8-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)tribenzo[b,e,g][1,4]dioxocine-7-carboxylicacid](/img/structure/B339047.png)
![20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B339048.png)


